Yanucamide A

Description

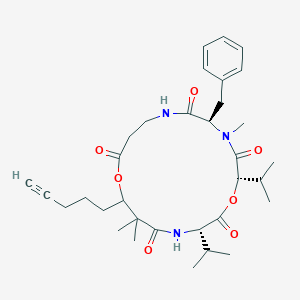

Structure

3D Structure

Properties

Molecular Formula |

C33H47N3O7 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

(2S,5R,16S)-5-benzyl-4,13,13-trimethyl-12-pent-4-ynyl-2,16-di(propan-2-yl)-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone |

InChI |

InChI=1S/C33H47N3O7/c1-9-10-12-17-25-33(6,7)32(41)35-27(21(2)3)31(40)43-28(22(4)5)30(39)36(8)24(20-23-15-13-11-14-16-23)29(38)34-19-18-26(37)42-25/h1,11,13-16,21-22,24-25,27-28H,10,12,17-20H2,2-8H3,(H,34,38)(H,35,41)/t24-,25?,27+,28+/m1/s1 |

InChI Key |

UJLAUQGSVXILEB-AEDGQBGKSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C |

Synonyms |

yanucamide A |

Origin of Product |

United States |

Foundational & Exploratory

Yanucamide A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a cyclic depsipeptide first isolated from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. As a natural product of marine origin, it represents a class of compounds that are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide to the chemical structure, properties, synthesis, and known biological effects of this compound.

Chemical Structure and Properties

This compound is characterized by a macrocyclic structure containing both amide and ester linkages. The initial structural elucidation was later refined, leading to a revision of its stereochemistry. The definitive absolute configuration of natural this compound has been established as (3S, 12S, 17S, 22S).

The chemical identity of this compound is defined by the following properties:

| Property | Value | Source |

| IUPAC Name | (2S,5R,16S)-5-benzyl-4,13,13-trimethyl-12-pent-4-ynyl-2,16-di(propan-2-yl)-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone | [1][2] |

| Molecular Formula | C₃₃H₄₇N₃O₇ | [1][2][3] |

| Molecular Weight | 597.7 g/mol | [1][3] |

| Monoisotopic Mass | 597.3414009 Da | [2] |

| Class | Cyclic Depsipeptide | [1] |

Chemical Structure of this compound:

Biological Activity

Total Synthesis of this compound

The first total synthesis of this compound was instrumental in confirming its structure and revising its stereochemistry. The synthetic approach is a convergent one, involving the preparation of key fragments followed by their assembly and subsequent macrolactamization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound identifies three key fragments that can be synthesized independently before their convergent assembly. The final ring closure is strategically positioned at a peptide linkage to facilitate the challenging macrocyclization step.

Experimental Protocols for Total Synthesis

While the full, detailed experimental protocols and characterization data are found in the supporting information of the primary literature, the key steps for the synthesis are outlined below.

Synthesis of Key Fragments:

The synthesis involves the independent preparation of three precursor fragments: a derivative of 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya), a dipeptide of valine and α-hydroxyisovaleric acid (Hiv), and a dipeptide of N-methylphenylalanine and β-alanine. The synthesis of these fragments employs standard organic chemistry techniques, including asymmetric synthesis to establish the correct stereocenters.

Assembly and Cyclization:

The fragments are assembled through a series of amide and ester coupling reactions. A common strategy involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) for esterifications, and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with NMM (N-methylmorpholine) for the crucial macrolactamization step. The final cyclization is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

General Reagents and Conditions for Key Transformations:

| Transformation | Reagents and Conditions |

| Amide Coupling | BEP (2-bromo-1-ethyl-pyridinium tetrafluoroborate), DIPEA (N,N-diisopropylethylamine), DCM (dichloromethane) |

| Esterification | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DCM (dichloromethane) |

| Deprotection (Boc) | TFA (trifluoroacetic acid), DCM (dichloromethane) |

| Macrolactamization | BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), NMM (N-methylmorpholine), DMF (dimethylformamide), high dilution |

Spectroscopic Data

The structural elucidation and confirmation of this compound relied heavily on nuclear magnetic resonance (NMR) spectroscopy. The comparison of ¹H and ¹³C NMR spectra of the four synthetic stereoisomers with the natural product was critical in establishing the correct stereochemistry. Although the complete peak lists are provided in the supporting information of the relevant publications, the spectral data serve as a fingerprint for the correct identification of the molecule.

Conclusion

This compound is a structurally interesting marine natural product with demonstrated biological activity. The successful total synthesis has not only confirmed its absolute stereochemistry but also provides a pathway for the generation of analogs for further structure-activity relationship (SAR) studies. Future research will likely focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases, given the activities of related marine depsipeptides.

References

The Discovery of Yanucamide A: A Depsipeptide from the Marine Cyanobacterium Lyngbya majuscula

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Yanucamide A is a cyclic depsipeptide natural product first isolated from a Fijian assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. Its structure, elucidated through extensive spectroscopic analysis, features a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, a component previously only identified in metabolites from a marine mollusk. This discovery provided significant evidence for the cyanobacterial origin of these molluskan metabolites. The initial biological assessment of this compound revealed potent toxicity in the brine shrimp lethality assay. Subsequent total synthesis efforts have not only confirmed its structure but also revised its stereochemistry. This technical guide provides a comprehensive overview of the discovery, including detailed experimental protocols for its isolation and structure elucidation, a summary of its known biological activity, and an outline of its total synthesis.

Introduction

Marine cyanobacteria, particularly those of the genus Lyngbya, are prolific producers of a diverse array of bioactive secondary metabolites. These compounds often possess complex and unique chemical structures, making them attractive candidates for drug discovery and development. This guide focuses on this compound, a cyclic depsipeptide that exemplifies the chemical novelty found within this genus. First reported in 2000, the discovery of this compound contributed to the understanding of the ecological distribution of certain natural product classes and highlighted the potential of marine cyanobacteria as a source of novel chemical entities.

Discovery and Isolation

This compound was first isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species collected at Yanuca Island, Fiji.[1] The isolation process, as detailed in the original discovery, involved a series of extraction and chromatographic steps to separate the compound from the complex lipid extract of the cyanobacterial biomass.

Experimental Protocols

Extraction and Initial Fractionation:

A detailed protocol for the extraction and initial fractionation of the cyanobacterial biomass is crucial for the successful isolation of this compound. The following workflow outlines the key steps:

Caption: Workflow for the extraction and isolation of this compound.

Purification:

The final purification of this compound is typically achieved through high-performance liquid chromatography (HPLC). The following provides a general protocol:

-

The crude extract is subjected to silica gel vacuum flash chromatography.

-

Fractions containing the target compound, identified by thin-layer chromatography (TLC), are pooled.

-

Further purification is carried out using reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₃H₄₇N₃O₇ |

| Molecular Weight | 597.75 g/mol |

| Appearance | White powder |

| Optical Rotation | Specific rotation values are crucial for characterizing chiral molecules. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. |

| UV Spectrum | The UV absorption spectrum can indicate the presence of chromophores within the molecule. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

A comprehensive table of ¹H and ¹³C NMR chemical shifts is essential for the structural verification of this compound. These data are typically acquired in a deuterated solvent such as CDCl₃ or CD₃OD.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Data would be populated here from the primary literature. |

Note: The complete and detailed NMR data can be found in the primary literature citation.

The structure was established through the analysis of 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments, which allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.

Biological Activity

The initial biological evaluation of this compound was performed using the brine shrimp lethality assay, a common preliminary screen for cytotoxic activity.

Experimental Protocols

Brine Shrimp Lethality Assay:

This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.

Caption: Experimental workflow for the brine shrimp lethality assay.

Data Presentation

Table 3: Brine Shrimp Lethality of this compound

| Compound | LD₅₀ (µg/mL) |

| This compound | Potent activity was reported, but the specific LD₅₀ value requires access to the full primary literature. |

Note: The original publication reported potent toxicity, and subsequent research has reiterated this finding, although specific further biological activities have not been extensively tested so far.[2]

Total Synthesis

The total synthesis of this compound was a significant undertaking that not only provided access to larger quantities of the material for further biological evaluation but also led to the revision of its initially proposed stereochemistry.

The synthetic strategy involved the preparation of key fragments followed by their assembly and final macrocyclization.

Caption: A simplified retrosynthetic analysis of this compound.

The total synthesis confirmed the overall connectivity of the molecule and established the absolute configuration of all stereocenters.

Conclusion

The discovery of this compound from Lyngbya majuscula represents a notable contribution to the field of marine natural products. Its unique structural features and initial potent biological activity underscore the importance of continued exploration of cyanobacteria as a source of novel therapeutic leads. The detailed experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and potentially advancing the study of this intriguing depsipeptide. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Yanucamide A: A Technical Guide to its Origin, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yanucamide A is a cyclic depsipeptide of marine origin that has attracted interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the origin, isolation, and characterization of this compound. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds. Detailed experimental protocols for its isolation and bioactivity assessment are provided, along with a summary of its key chemical and physical properties.

Introduction

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, depsipeptides represent a significant class of natural products with a wide range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibiting properties. This compound, a cyclic depsipeptide, was first reported in 2000 and has been noted for its potent toxicity in brine shrimp lethality assays.[2][3] This guide synthesizes the available scientific literature to provide an in-depth technical overview of this compound.

Origin and Discovery

This compound was first isolated from a mixed assemblage of the marine cyanobacteria Lynga majuscula and Schizothrix species.[4][5] The cyanobacterial sample was collected from the shallow waters (2-3 meters) of Yanuca Island, Fiji.[5] The discovery of this compound, which contains the unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety, provided evidence for the cyanobacterial origin of related metabolites previously found in marine mollusks.[3][4]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, and its absolute stereochemistry was later confirmed and revised through total synthesis.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₇N₃O₇ | [6] |

| Molecular Weight | 597.75 g/mol | [7] |

| Appearance | White powder | [4] |

| Bioactivity | Brine shrimp toxicity (LD₅₀ = 5 ppm) | [2][3] |

Table 1: Physicochemical Properties of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for synthetic this compound, which corresponds to the corrected structure of the natural product.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Dhoya | ||

| 2 | - | 42.0 |

| 3 | 3.65 (d, J=9.0 Hz) | 78.1 |

| 4 | 1.65 (m), 1.55 (m) | 35.1 |

| 5 | 2.15 (m) | 18.2 |

| 6 | 2.25 (m) | 28.5 |

| 7 | - | 84.1 |

| 8 | 1.95 (t, J=2.6 Hz) | 68.9 |

| 2-Me | 1.15 (s) | 22.1 |

| 2-Me | 1.10 (s) | 21.9 |

| Val | ||

| 2 | 4.20 (d, J=9.0 Hz) | 59.1 |

| 3 | 2.10 (m) | 30.9 |

| 4 | 0.95 (d, J=6.8 Hz) | 19.1 |

| 5 | 0.90 (d, J=6.8 Hz) | 18.9 |

| Hiv | ||

| 2 | 4.80 (d, J=8.5 Hz) | 76.5 |

| 3 | 2.05 (m) | 30.1 |

| 4 | 0.90 (d, J=6.8 Hz) | 19.0 |

| 5 | 0.85 (d, J=6.8 Hz) | 16.9 |

| N-MePhe | ||

| N-Me | 2.85 (s) | 31.9 |

| 2 | 5.40 (t, J=7.5 Hz) | 57.9 |

| 3 | 3.20 (dd, J=14.0, 7.5 Hz), 3.10 (dd, J=14.0, 7.5 Hz) | 37.1 |

| Ar-C | 7.20-7.30 (m) | 136.9, 129.1, 128.5, 126.8 |

| Ala | ||

| 2 | 4.50 (m) | 48.9 |

| 3 | 3.50 (m), 3.30 (m) | 34.1 |

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described in the initial isolation of this compound.[5]

1. Collection and Extraction:

- Collect the marine cyanobacteria (Lyngbya majuscula and Schizothrix sp. assemblage) and store in 2-propanol at a reduced temperature.

- Extract the preserved algal material twice with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

- Combine the extracts and concentrate under reduced pressure to obtain the crude organic extract.

2. Initial Chromatographic Separation:

- Subject the crude extract to silica gel vacuum liquid chromatography (VLC).

- Elute the column with a stepwise gradient of ethyl acetate (EtOAc) in hexanes.

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

3. Intermediate Purification:

- Pool the fractions containing yanucamides and subject them to C18 reversed-phase VLC.

- Elute with a stepwise gradient from 60% MeOH in water to 100% MeOH.

4. Final Purification:

Subject the yanucamide-containing fraction to reversed-phase high-performance liquid chromatography (HPLC) using an octadecylsilyl (ODS) column.

This final purification step yields pure this compound.

Isolation and Purification Workflow for this compound. Brine Shrimp Lethality Assay

This protocol is a generalized procedure for determining the toxicity of a compound using brine shrimp (Artemia salina) larvae, as reported for this compound.[2][3]

1. Hatching Brine Shrimp:

- Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).

- Add brine shrimp eggs to a hatching chamber filled with the artificial seawater.

- Aerate the chamber and keep it under a light source for 24-48 hours until the eggs hatch into nauplii (larvae).

2. Preparation of Test Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Prepare a series of dilutions of the stock solution in artificial seawater to achieve the desired test concentrations.

3. Assay Procedure:

- Using a Pasteur pipette, transfer a set number of nauplii (e.g., 10) into the wells of a multi-well plate or small vials.

- Add the test solutions of this compound to the wells.

- Include a control group with only artificial seawater and a solvent control group with the highest concentration of the solvent used.

- Bring the total volume in each well to a fixed amount (e.g., 5 mL) with artificial seawater.

4. Incubation and Data Collection:

Incubate the plate for 24 hours under a light source at room temperature.

After 24 hours, count the number of dead nauplii in each well. Nauplii are considered dead if they are immobile at the bottom of the well.

Calculate the percentage of mortality for each concentration and the control.

Determine the LD₅₀ (the concentration that causes 50% mortality) using appropriate statistical methods (e.g., probit analysis).

Brine Shrimp Lethality Assay Workflow. Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potent toxicity against brine shrimp larvae, with a lethal dose 50 (LD₅₀) of 5 ppm.[2][3] While this assay is often used as a preliminary screen for cytotoxicity and potential anticancer activity, further studies on specific cell lines or in vivo models have not been extensively reported in the public domain. The unique structural features of this compound, particularly the Dhoya moiety, make it a molecule of interest for further investigation into its mechanism of action and potential as a lead compound in drug discovery.

Biosynthetic and Signaling Pathways

As of the current literature, the biosynthetic pathway for this compound in Lyngbya majuscula and Schizothrix species has not been elucidated. It is likely synthesized via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) pathway, which is common for such complex peptides in cyanobacteria. Similarly, there is no published research detailing the specific signaling pathways in target organisms that are affected by this compound. This represents a significant area for future research to understand its mechanism of action.

Conclusion

This compound is a notable example of the complex and bioactive secondary metabolites produced by marine cyanobacteria. This guide has provided a detailed overview of its discovery, chemical nature, and the experimental procedures for its isolation and bioactivity assessment. While its full therapeutic potential remains to be explored, the information presented here serves as a valuable resource for scientists working on the discovery and development of new natural product-based drugs. Future research into its biosynthesis and mechanism of action will be crucial in unlocking the full potential of this intriguing marine depsipeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Yanucamides A and B, two new depsipeptides from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 鎗田 孝 (Takashi Yarita) - Development of a new extraction method and functional analysis of phycocyanobilin from unique filamentous cyanobacteria - 論文 - researchmap [researchmap.jp]

Yanucamides A and B: A Technical Overview of a Novel Depsipeptide Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A and B are cyclic depsipeptides isolated from a marine cyanobacterial assemblage of Lyngbya majuscula and Schizothrix species.[1] As members of the depsipeptide family, they are characterized by the presence of both amide and ester bonds in their cyclic structure. These natural products are of significant interest to the scientific community due to their unique structural features and potential as cytotoxic agents. This technical guide provides a comprehensive overview of the classification, physicochemical properties, isolation, structure elucidation, and biological activity of Yanucamides A and B.

Physicochemical Properties and Classification

This compound and B are classified as cyclic depsipeptides. Their core structure consists of a macrocycle containing amino acid and hydroxy acid residues linked by peptide and ester linkages. A distinguishing feature of the Yanucamides is the presence of a novel fatty acid moiety, 2,2-dimethyl-3-hydroxy-7-octynoic acid.

Table 1: Physicochemical Properties of this compound and B

| Property | This compound | Yanucamide B |

| Molecular Formula | C33H47N3O7 | C33H49N3O7 |

| Molecular Weight | 597.75 g/mol | 599.77 g/mol |

| Appearance | White amorphous solid | White amorphous solid |

| Optical Rotation | [α]25D +23.5 (c 0.5, MeOH) | [α]25D +18.9 (c 0.8, MeOH) |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of Yanucamides A and B, as described by Sitachitta et al. (2000).

Collection and Extraction of Cyanobacterial Biomass

An assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species was collected from Yanuca Island, Fiji. The wet biomass was extracted exhaustively with a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH). The resulting crude extract was then subjected to solvent partitioning between CH2Cl2 and water. The organic layer, containing the lipophilic compounds, was concentrated under reduced pressure.

Chromatographic Purification

The crude extract was fractionated using vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate (EtOAc), and methanol (MeOH). The fractions containing the compounds of interest were identified by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (1H NMR) spectroscopy.

Further purification of the active fractions was achieved by high-performance liquid chromatography (HPLC). A reversed-phase C18 column was used with an isocratic mobile phase of acetonitrile (MeCN) and water to yield pure this compound and Yanucamide B.

Structure Elucidation

The planar structures and stereochemistry of this compound and B were determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and molecular weight of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, TOCSY, HMQC, HMBC) NMR experiments were performed to establish the connectivity of the atoms and to identify the amino acid and fatty acid residues. The experiments were conducted in CDCl3.

-

Chiral Analysis: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of the depsipeptides, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analysis by reversed-phase HPLC.

Quantitative Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and B.

Table 2: 13C and 1H NMR Data for this compound in CDCl3

| Position | 13C (δ, ppm) | 1H (δ, ppm, mult., J in Hz) |

| N-Me-Phe | ||

| 1 | 171.2 | |

| 2 | 58.9 | 4.88 (dd, 8.0, 6.0) |

| 3 | 36.5 | 3.25 (dd, 14.0, 6.0), 3.10 (dd, 14.0, 8.0) |

| 4 | 136.8 | |

| 5-9 | 129.3, 128.5, 126.9 | 7.20-7.35 (m) |

| N-CH3 | 32.1 | 2.85 (s) |

| Val | ||

| 10 | 170.5 | |

| 11 | 58.1 | 4.45 (d, 9.5) |

| 12 | 30.5 | 2.15 (m) |

| 13, 14 | 19.8, 18.5 | 0.95 (d, 7.0), 0.85 (d, 7.0) |

| Hiv | ||

| 15 | 170.1 | |

| 16 | 78.5 | 5.10 (d, 9.0) |

| 17 | 32.5 | 2.25 (m) |

| 18, 19 | 19.1, 16.8 | 1.05 (d, 7.0), 0.98 (d, 7.0) |

| Ala | ||

| 20 | 172.8 | |

| 21 | 48.2 | 4.65 (q, 7.0) |

| 22 | 18.2 | 1.45 (d, 7.0) |

| Dhoya | ||

| 23 | 175.5 | |

| 24 | 45.1 | |

| 25 | 75.8 | 3.85 (d, 10.0) |

| 26 | 35.1 | 1.65 (m), 1.50 (m) |

| 27 | 28.1 | 2.10 (m) |

| 28 | 18.9 | 2.20 (dt, 7.0, 2.5) |

| 29 | 83.9 | |

| 30 | 68.9 | 1.95 (t, 2.5) |

| 31, 32 | 25.5, 25.1 | 1.25 (s), 1.20 (s) |

| 33 | 14.1 | 0.90 (t, 7.5) |

Table 3: 13C and 1H NMR Data for Yanucamide B in CDCl3

| Position | 13C (δ, ppm) | 1H (δ, ppm, mult., J in Hz) |

| N-Me-Phe | ||

| 1 | 171.3 | |

| 2 | 58.8 | 4.86 (dd, 8.0, 6.0) |

| 3 | 36.6 | 3.24 (dd, 14.0, 6.0), 3.09 (dd, 14.0, 8.0) |

| 4 | 136.9 | |

| 5-9 | 129.4, 128.6, 127.0 | 7.20-7.35 (m) |

| N-CH3 | 32.2 | 2.86 (s) |

| Val | ||

| 10 | 170.6 | |

| 11 | 58.2 | 4.46 (d, 9.5) |

| 12 | 30.6 | 2.16 (m) |

| 13, 14 | 19.9, 18.6 | 0.96 (d, 7.0), 0.86 (d, 7.0) |

| Hiv | ||

| 15 | 170.2 | |

| 16 | 78.6 | 5.11 (d, 9.0) |

| 17 | 32.6 | 2.26 (m) |

| 18, 19 | 19.2, 16.9 | 1.06 (d, 7.0), 0.99 (d, 7.0) |

| Ala | ||

| 20 | 172.9 | |

| 21 | 48.3 | 4.66 (q, 7.0) |

| 22 | 18.3 | 1.46 (d, 7.0) |

| Dhyd | ||

| 23 | 175.6 | |

| 24 | 45.2 | |

| 25 | 75.9 | 3.86 (d, 10.0) |

| 26 | 35.2 | 1.66 (m), 1.51 (m) |

| 27 | 28.2 | 1.55 (m) |

| 28 | 29.5 | 1.30 (m) |

| 29 | 31.8 | 1.25 (m) |

| 30 | 22.6 | 1.25 (m) |

| 31, 32 | 25.6, 25.2 | 1.26 (s), 1.21 (s) |

| 33 | 14.2 | 0.88 (t, 7.0) |

Biological Activity

This compound and B have been evaluated for their cytotoxic activity. The primary screening assay used was the brine shrimp lethality assay.

Table 4: Cytotoxicity of this compound and B

| Compound | Assay | Result |

| This compound | Brine Shrimp Lethality | LD50 = 1.5 µg/mL |

| Yanucamide B | Brine Shrimp Lethality | LD50 = 5.0 µg/mL |

The cytotoxic data suggests that this compound is more potent than Yanucamide B in the brine shrimp lethality assay. The difference in activity is attributed to the variation in the fatty acid side chain, specifically the presence of a terminal alkyne in this compound versus a saturated terminus in Yanucamide B. Further studies are required to elucidate the specific mechanism of action and to evaluate their activity against human cancer cell lines.

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and Yanucamide B.

Experimental Workflow

Caption: Workflow for the isolation and characterization of Yanucamides.

Conclusion

This compound and B represent a novel class of cyclic depsipeptides with interesting structural features and notable cytotoxic activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug discovery. Further investigation into the mechanism of action and the potential for synthetic modification of these compounds is warranted to explore their full therapeutic potential.

References

Unveiling the Molecular Architecture of Yanucamide A: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to the structural elucidation of Yanucamide A, a cyclic depsipeptide of marine origin. The data presented herein is compiled from the seminal work of Plaza, Bewley, and Gerwick, who first isolated and characterized this natural product. This document aims to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a cyclic depsipeptide isolated from a Papua New Guinea collection of the marine cyanobacterium Lyngbya majuscula. Its unique structural features and potential biological activity make it a subject of interest for further investigation and analog development. The definitive determination of its complex macrocyclic structure was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will systematically present the key data that formed the foundation of its structural assignment.

Spectroscopic Data

The structural elucidation of this compound relied on a suite of one- and two-dimensional NMR experiments, in conjunction with high-resolution mass spectrometry. The following tables summarize the quantitative data obtained from these analyses.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provided the molecular formula for this compound, a critical first step in the structure elucidation process.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 598.3489 | 598.3486 | C₃₃H₄₈N₃O₇ |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound (500 MHz, CDCl₃) revealed a series of proton resonances, providing initial insights into the different spin systems present in the molecule.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Valine (Val) | |||

| NH | 6.58 | d | 9.0 |

| α | 4.45 | dd | 9.0, 5.5 |

| β | 2.18 | m | |

| γ-CH₃ | 0.98 | d | 7.0 |

| γ'-CH₃ | 0.95 | d | 7.0 |

| Alanine (Ala) | |||

| NH | 7.01 | d | 8.0 |

| α | 4.65 | dq | 8.0, 7.0 |

| β-CH₃ | 1.40 | d | 7.0 |

| Phenylalanine (Phe) | |||

| NH | 6.85 | d | 8.5 |

| α | 4.80 | dt | 8.5, 8.0 |

| βa | 3.25 | dd | 14.0, 8.0 |

| βb | 3.15 | dd | 14.0, 8.0 |

| Ph (o, m, p) | 7.20-7.35 | m | |

| 2-hydroxy-3,5-dimethylhexanoic acid (Hdmha) | |||

| α | 5.20 | d | 3.5 |

| β | 1.95 | m | |

| γ-CH₃ | 0.90 | d | 6.5 |

| δ | 1.50 | m | |

| ε-CH₃ | 0.85 | d | 6.5 |

| 3-methoxy-2,4-dimethylpentanoic acid (Mdmpa) | |||

| α | 2.75 | dq | 10.0, 7.0 |

| β | 3.50 | dq | 10.0, 6.5 |

| γ-CH₃ | 1.15 | d | 7.0 |

| δ-CH₃ | 1.10 | d | 6.5 |

| OCH₃ | 3.30 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum (125 MHz, CDCl₃) provided the carbon framework of this compound, identifying the number and types of carbon atoms.

| Position | δC (ppm) |

| Valine (Val) | |

| C=O | 171.5 |

| α | 58.9 |

| β | 31.2 |

| γ-CH₃ | 19.5 |

| γ'-CH₃ | 17.8 |

| Alanine (Ala) | |

| C=O | 172.8 |

| α | 49.5 |

| β-CH₃ | 18.2 |

| Phenylalanine (Phe) | |

| C=O | 170.9 |

| α | 54.1 |

| β | 38.5 |

| Ph (ipso) | 136.8 |

| Ph (o) | 129.5 |

| Ph (m) | 128.7 |

| Ph (p) | 127.0 |

| 2-hydroxy-3,5-dimethylhexanoic acid (Hdmha) | |

| C=O | 175.4 |

| α | 78.1 |

| β | 40.2 |

| γ | 25.0 |

| δ | 30.1 |

| ε-CH₃ | 23.5 |

| ε'-CH₃ | 21.8 |

| 3-methoxy-2,4-dimethylpentanoic acid (Mdmpa) | |

| C=O | 176.2 |

| α | 42.5 |

| β | 85.1 |

| γ | 33.6 |

| δ-CH₃ | 17.1 |

| δ'-CH₃ | 16.9 |

| OCH₃ | 57.3 |

Experimental Protocols

The structural elucidation of this compound involved a sequence of spectroscopic analyses. The general workflow is outlined below, followed by a description of the key experiments.

General Experimental Workflow

Key Spectroscopic Experiments

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

-

¹H NMR: Standard proton NMR experiments were conducted to identify the proton chemical shifts and coupling constants.

-

¹³C NMR: Proton-decoupled ¹³C NMR experiments were performed to determine the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the individual amino acid and fatty acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment revealed long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the individual structural fragments and establishing the macrocyclic ring structure.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identified through-space correlations between protons, providing information about the relative stereochemistry of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source to obtain an accurate mass measurement and determine the molecular formula.

Key 2D NMR Correlations for Structure Assembly

The final structure of this compound was assembled by piecing together the individual residues based on key long-range correlations observed in the HMBC spectrum. The sequence of the macrocycle was determined by observing HMBC correlations between the carbonyl carbon of one residue and the α-proton or NH proton of the adjacent residue.

Conclusion

The collective data from HRMS and a suite of 1D and 2D NMR experiments unequivocally established the planar structure and relative stereochemistry of this compound. This guide provides a detailed repository of the foundational spectroscopic data, offering a valuable resource for chemists working on the synthesis, derivatization, or biological evaluation of this and related marine natural products. The presented methodologies and data interpretation framework serve as a practical example of modern structure elucidation in the field of natural product chemistry.

Yanucamide A molecular formula and physical properties

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Marine Cyanobacterial Depsipeptide

Abstract

Yanucamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya majuscula and Schizothrix species, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula, physical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies to facilitate further investigation into the therapeutic potential of this natural product.

Molecular and Physical Properties

This compound is a moderately sized cyclic depsipeptide with the molecular formula C33H47N3O7.[1] Its structure incorporates a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) moiety. The initial stereochemistry was later revised through total synthesis. The known physical and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C33H47N3O7 | [1] |

| Molecular Weight | 597.753 g/mol | [1] |

| Monoisotopic Mass | 597.3414009 Da | [1] |

| Appearance | White powder | |

| Solubility | Soluble in organic solvents such as methanol and ethyl acetate. | |

| Optical Rotation ([α]D) | Data not available in the reviewed literature. | |

| Melting Point | Data not available in the reviewed literature. |

Biological Activity

This compound has demonstrated potent cytotoxic activity. Initial studies revealed its toxicity towards brine shrimp (Artemia salina). Subsequent investigations have explored its effects on various cancer cell lines, suggesting a potential role as an anticancer agent. While the precise mechanism of action is not fully elucidated for this compound itself, structurally related marine depsipeptides have been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for similar marine natural products.

Isolation of this compound

The following protocol outlines a general procedure for the isolation of this compound from a cyanobacterial assemblage.

Workflow for the Isolation of this compound

Caption: Workflow for the isolation and analysis of this compound.

Methodology:

-

Collection and Extraction: A wet assemblage of Lyngbya majuscula and Schizothrix species is collected. The cyanobacterial mass is air-dried and then extracted with a 2:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning, for example, between ethyl acetate (EtOAc) and water, to separate compounds based on polarity.

-

Chromatography: The organic-soluble fraction is then subjected to vacuum liquid chromatography (VLC) on silica gel. Fractions showing biological activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Brine Shrimp Lethality Assay

This bioassay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

Methodology:

-

Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.

-

Exposure: Ten to fifteen brine shrimp nauplii are added to each well of a 24-well plate containing the different concentrations of this compound. A control group with the solvent is also included.

-

Observation and Data Analysis: After 24 hours of incubation, the number of surviving nauplii is counted. The percentage of mortality is calculated for each concentration, and the LC50 (the concentration that kills 50% of the nauplii) is determined using probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathway

While the exact signaling pathway of this compound has not been definitively established, based on the activity of structurally similar compounds, it is hypothesized to induce apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate.

Hypothesized Intrinsic Apoptosis Pathway for this compound

References

Initial Brine Shrimp Toxicity Profile of Yanucamide A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the initial brine shrimp toxicity data for Yanucamide A, a cyclic depsipeptide isolated from a marine cyanobacterium assemblage of Lyngbya majuscula and Schizothrix sp. The document is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and early-stage drug discovery.

Quantitative Toxicity Data

Initial toxicological screening of this compound was performed using a brine shrimp (Artemia salina) lethality assay. This assay is a common preliminary screen for cytotoxic and other bioactive compounds. The quantitative result from the primary literature is summarized below.

| Compound | Organism | Assay Type | Toxicity Metric | Value | Reference |

| This compound | Artemia salina (Brine Shrimp) | Lethality Assay | LD₅₀ | 5 µg/mL | Sitachitta et al., 2000 |

Table 1: Brine Shrimp Toxicity Data for this compound.

Experimental Protocol: Brine Shrimp Lethality Assay

The following protocol is a generalized procedure for the brine shrimp lethality assay, based on common practices in the field and reflective of the methods likely employed in the initial discovery of this compound. The specific, detailed protocol from the original publication by Sitachitta et al. (2000) was not available in the public domain.

Objective: To determine the median lethal concentration (LD₅₀) of a test compound against brine shrimp nauplii.

Materials:

-

Brine shrimp eggs (Artemia salina)

-

Sea salt

-

Deionized water

-

Yeast solution (for feeding, if assay extends beyond 24 hours)

-

Test compound (this compound)

-

Solvent (e.g., DMSO, ethanol) for dissolving the test compound

-

Multi-well plates (e.g., 24-well or 48-well) or small vials

-

Pipettes

-

Dissecting microscope or magnifying glass

-

Light source

Procedure:

-

Hatching of Brine Shrimp:

-

Prepare a saline solution (typically 3.8% sea salt in deionized water).

-

Add brine shrimp eggs to the saline solution in a hatching tank.

-

Provide aeration and a constant light source.

-

Allow 24-48 hours for the eggs to hatch into nauplii.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions of the stock solution to achieve the desired final concentrations for the assay.

-

A control group with the solvent alone should also be prepared.

-

-

Toxicity Assay:

-

Dispense a fixed volume of the saline solution into each well or vial.

-

Transfer a specific number of brine shrimp nauplii (typically 10-15) into each well.

-

Add the appropriate volume of the test compound dilutions to the respective wells.

-

Incubate the plates under a light source for 24 hours.

-

-

Data Collection and Analysis:

-

After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope.

-

Calculate the percentage mortality for each concentration.

-

Determine the LD₅₀ value using a suitable statistical method, such as probit analysis.

-

Signaling Pathways and Mechanism of Action

To date, there is no publicly available research detailing the specific signaling pathways or the precise mechanism of action for this compound's toxicity. The initial report focused on the isolation and structural elucidation of the compound, with the brine shrimp assay serving as a preliminary indicator of bioactivity. Further research is required to understand its molecular targets and downstream effects.

Visualizations

The following diagrams illustrate the general workflow of the brine shrimp toxicity assay.

Caption: Experimental workflow for the brine shrimp lethality assay.

Caption: Logical relationship of inputs and output in the toxicity assessment.

Methodological & Application

Application Notes & Protocols for the Isolation of Yanucamide A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yanucamide A is a novel depsipeptide first isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix sp.[1][2]. These compounds are of significant interest due to their unique chemical structures and potential biological activities. This document provides a detailed protocol for the isolation of this compound based on the original discovery, intended to guide researchers in the natural product drug discovery and development field.

I. Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₈N₃O₇ | [1] |

| Molecular Weight | 597.753 g/mol | [3] |

| Monoisotopic Mass (Neutral) | 597.3414009 Da | [3] |

| Monoisotopic Mass ([M+H]⁺) | 598.3486771 Da | [3] |

| IR Absorption Bands (cm⁻¹) | 1732 (ester), 1661 (amide) | [1] |

| ¹H NMR (600.01 MHz, MeOH-d₄) | δ 4.87 (internal standard) | [1] |

| ¹³C NMR (150.90 MHz, MeOH-d₄) | δ 48.15 (internal standard) | [1] |

II. Experimental Protocols

This section details the methodology for the collection, extraction, and purification of this compound from cyanobacterial assemblages.

A. Collection and Preservation of Cyanobacterial Assemblage

-

Collection: The cyanobacterial assemblage, consisting of Lyngbya majuscula and Schizothrix sp., was collected from the north of Yanuca Island, Fiji.[1]

-

Preservation: Immediately after collection, the biomass was stored in 2-propanol to preserve the chemical integrity of the secondary metabolites.[1]

B. Extraction of Crude Lipids

-

The preserved cyanobacterial biomass is subjected to organic solvent extraction to obtain a lipid-soluble extract. The original report utilized the 2-propanol supernatant from the preservation step as the initial extract.[1]

-

Further partitioning between a more nonpolar solvent (e.g., dichloromethane or ethyl acetate) and water can be performed to concentrate the lipophilic compounds, including this compound.

C. Chromatographic Purification of this compound

This protocol employs a multi-step chromatographic strategy to isolate this compound from the crude lipid extract.

-

Step 1: Silica Gel Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: Silica gel.

-

Mobile Phase: A step gradient of increasing polarity, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (EtOAc).[1]

-

Procedure:

-

Apply a portion of the organic extract (e.g., 800 mg) to the top of a silica gel VLC column.[1]

-

Elute the column with a stepwise gradient of EtOAc in hexanes.

-

Collect fractions and monitor by a suitable analytical method (e.g., Thin Layer Chromatography - TLC) to identify fractions containing the compounds of interest.

-

-

-

Step 2: Reversed-Phase C18 Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A stepwise gradient of decreasing polarity, starting with 60% methanol (MeOH) in water and increasing to 100% MeOH.[1]

-

Procedure:

-

Pool and concentrate the Yanucamide-containing fractions from the silica gel VLC.

-

Apply the concentrated sample to a C18 VLC column.

-

Elute with a stepwise gradient from 60% MeOH in H₂O to 100% MeOH.[1]

-

Collect and analyze fractions to identify those containing this compound.

-

-

-

Step 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: Octadecylsilane (ODS) column.

-

Mobile Phase: An isocratic or gradient system of methanol and water, optimized for the separation of Yanucamides.

-

Procedure:

-

Concentrate the Yanucamide-containing fraction from the C18 VLC.

-

Inject the sample onto a reversed-phase HPLC column.

-

Elute with the optimized mobile phase to afford pure this compound.[1]

-

-

D. Structure Elucidation

The structure of the isolated this compound was determined using a combination of spectroscopic methods, including:

-

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) to determine the molecular formula.[1]

-

Infrared (IR) Spectroscopy to identify functional groups such as esters and amides.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and DEPT) to elucidate the detailed chemical structure.[1]

III. Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

The following diagram illustrates the logical relationship in the purification process.

Caption: Logical steps in the purification of this compound.

References

Application Note: HPLC Purification of Yanucamide A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a cyclic depsipeptide first isolated from a marine cyanobacterial assemblage of Lyngbya majuscula and Schizothrix sp.[1] As a member of the diverse family of marine natural products, this compound and its analogs are of significant interest for their potential bioactivities, which may include cytotoxic, antimicrobial, and antifungal properties, characteristic of many cyclic peptides isolated from cyanobacteria.[2][3] The purification of these compounds from complex biological extracts is a critical step in their characterization and further development as potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for structural elucidation and biological assays.[1]

This application note provides detailed protocols for the purification of this compound and its analogs using reversed-phase HPLC (RP-HPLC). It includes a general workflow from crude extract to purified compound, specific HPLC methodologies, and guidance on method development.

Data Presentation

Table 1: HPLC Purification Parameters for this compound

| Parameter | Value | Reference |

| Column | C18, 5 µm, 250 x 10 mm (semipreparative) | Based on similar compounds[4] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | General for peptide purification[5] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | General for peptide purification[5] |

| Gradient | 60-95% B over 30 min | Representative gradient |

| Flow Rate | 3.0 mL/min | [4] |

| Detection | 210 nm, 230 nm, 280 nm | [4] |

| Injection Volume | 100 - 500 µL | General practice |

| Temperature | Ambient | General practice |

Table 2: Representative Purification Yield and Purity of this compound

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Extract | 10 | - | <5 |

| Solid-Phase Extraction | 1 | 150 (crude fraction) | 10-20 |

| RP-HPLC | 50 (from SPE) | 5 | >95 |

Experimental Protocols

Extraction of Crude Lipophilic Metabolites

-

Lyophilize the cyanobacterial biomass to dryness.

-

Extract the dried biomass (e.g., 100 g) exhaustively with a 2:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) at room temperature.

-

Combine the solvent extracts and evaporate under reduced pressure to yield the crude lipophilic extract.

-

Store the crude extract at -20°C until further processing.

Solid-Phase Extraction (SPE) for Fractionation

-

Condition a C18 SPE cartridge (e.g., 5 g) by washing with 100% Methanol followed by deionized water.

-

Dissolve a portion of the crude extract (e.g., 1 g) in a minimal amount of Methanol and adsorb it onto a small amount of C18 silica.

-

Load the adsorbed sample onto the conditioned SPE cartridge.

-

Elute stepwise with increasing concentrations of Methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% Methanol).

-

Collect the fractions and analyze each by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Fractions containing compounds of similar polarity to this compound are expected to elute in the higher organic solvent concentrations.

Reversed-Phase HPLC Purification

-

Preparation of Mobile Phases:

-

Mobile Phase A: Mix 1 mL of Trifluoroacetic Acid (TFA) in 1 L of HPLC-grade water. Degas the solution.

-

Mobile Phase B: Mix 1 mL of TFA in 1 L of HPLC-grade Acetonitrile. Degas the solution.

-

-

Sample Preparation:

-

Dissolve the enriched fraction from SPE containing this compound in a minimal volume of Methanol or the initial mobile phase composition (e.g., 60% Acetonitrile in water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Method:

-

Equilibrate the semipreparative C18 column (250 x 10 mm, 5 µm) with the initial mobile phase conditions (e.g., 60% B) for at least 15 minutes at a flow rate of 3.0 mL/min.

-

Inject the prepared sample.

-

Run a linear gradient from 60% B to 95% B over 30 minutes.

-

Hold at 95% B for 5 minutes to elute highly retained compounds.

-

Return to the initial conditions of 60% B and re-equilibrate for 10 minutes before the next injection.

-

Monitor the elution of compounds at 210 nm, 230 nm, and 280 nm. Peptides typically show strong absorbance at 210-230 nm.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peaks of interest.

-

Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient over a shorter run time.

-

Pool the pure fractions and evaporate the solvent under reduced pressure.

-

Visualizations

References

- 1. Yanucamides A and B, two new depsipeptides from an assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment and identification of bioactive metabolites from terrestrial Lyngbya spp. responsible for antioxidant, antifungal, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Yanucamide A in Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yanucamide A is a novel, hypothetical cyclic depsipeptide, representative of compounds isolated from marine cyanobacteria. Such natural products are of significant interest in oncology due to their potent cytotoxic activities against a broad spectrum of cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound, offering a framework for its investigation as a potential anticancer agent. The methodologies and data presented are based on established assays and plausible mechanisms of action for this class of compounds.

Mechanism of Action

Based on preliminary studies of analogous marine-derived depsipeptides, this compound is hypothesized to induce cytotoxicity in cancer cells primarily through the intrinsic apoptosis pathway. It is proposed that this compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard Sulforhodamine B (SRB) assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Cancer | 8.2 ± 1.5 |

| MCF-7 | Breast Cancer | 12.5 ± 2.1 |

| A549 | Lung Cancer | 6.8 ± 1.2 |

| HCT116 | Colon Cancer | 4.5 ± 0.9 |

| U87-MG | Glioblastoma | 15.1 ± 2.8 |

Table 1: Hypothetical IC₅₀ values of this compound against various human cancer cell lines. Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound.

Experimental Workflow for Cytotoxicity Assays

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1][2][3]

-

Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[1][2][3] Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[1][2][4] Air dry the plates until no moisture is visible.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][2] Place the plates on a shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete growth medium with 10% FBS

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.

-

MTT Addition: After the 72-hour incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C with 5% CO₂.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

References

- 1. Biochemical Studies of the Lagunamides, Potent Cytotoxic Cyclic Depsipeptides from the Marine Cyanobacterium Lyngbya majuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Experimental Use of Yanucamide A in Neuroblastoma Cell Lines

Initial Search Findings:

While research exists on other marine cyanobacterial peptides and their effects on neuroblastoma, this information is not directly applicable to Yanucamide A. Different compounds, even from the same class, can have vastly different biological activities. Therefore, extrapolating data from other marine peptides to predict the effects of this compound would be scientifically unsound.

General Background on Neuroblastoma and Therapeutic Strategies:

Neuroblastoma is the most common extracranial solid tumor in children and originates from the sympathetic nervous system. High-risk neuroblastoma has a poor prognosis, driving the search for novel therapeutic agents. Current research into neuroblastoma therapies often focuses on targeting key signaling pathways involved in cell survival, proliferation, and differentiation, such as the PI3K/AKT/mTOR and RAS/MAPK pathways. Apoptosis induction is another key strategy, often involving the activation of caspases.

Proposed Future Research:

Given the lack of data, the following sections outline a hypothetical experimental approach for investigating the effects of this compound on neuroblastoma cell lines. These are general protocols that would need to be optimized for the specific properties of this compound.

Hypothetical Experimental Protocols

Cell Lines and Culture

A panel of well-characterized human neuroblastoma cell lines should be used, representing different genetic backgrounds (e.g., MYCN-amplified vs. non-amplified, ALK-mutated vs. wild-type). Commonly used neuroblastoma cell lines include SK-N-SH, SH-SY5Y, IMR-32, and SK-N-BE(2). Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in neuroblastoma cell lines.

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

Objective: To investigate the effect of this compound on key signaling proteins involved in apoptosis and cell survival pathways.

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

The quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | ALK Status | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| SK-N-SH | Non-amplified | Wild-type | Data | Data | Data |

| SH-SY5Y | Non-amplified | Wild-type | Data | Data | Data |

| IMR-32 | Amplified | Wild-type | Data | Data | Data |

| SK-N-BE(2) | Amplified | Mutated | Data | Data | Data |

Table 2: Apoptosis Induction by this compound (at 48h)

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |

| SK-N-SH | Control | Data | Data | Data |

| This compound (IC50) | Data | Data | Data | |

| IMR-32 | Control | Data | Data | Data |

| This compound (IC50) | Data | Data | Data |

Visualization of Potential Signaling Pathways

Based on the effects of other anti-cancer agents on neuroblastoma, the following diagrams illustrate hypothetical signaling pathways that this compound might modulate.

Caption: Hypothetical signaling pathways potentially targeted by this compound in neuroblastoma.

Caption: General experimental workflow for in vitro testing of this compound.

While there is currently no specific data on the experimental use of this compound in neuroblastoma cell lines, the provided hypothetical framework offers a starting point for future research. Should studies on this topic be published, these application notes and protocols can be updated with specific quantitative data and confirmed mechanisms of action. Researchers are encouraged to perform initial dose-response studies to determine the relevant concentration range for this compound in their specific neuroblastoma cell line models.

Determining the Absolute Stereochemistry of Yanucamide A: Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the absolute stereochemistry of Yanucamide A, a cyclic depsipeptide with notable biological activity. The definitive assignment of this compound's stereochemistry was achieved through a rigorous process of total synthesis, where four possible stereoisomers were created and compared against the natural product. The conclusive method relied on the meticulous comparison of nuclear magnetic resonance (NMR) spectroscopic data. This application note outlines the synthetic strategy and the analytical protocols used to establish the correct absolute stereochemistry as (3S, 12S, 17S, 22S).

Introduction

This compound is a natural product isolated from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix species. Initial structural elucidation left the stereochemistry at the C-3 position of the 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) unit ambiguous and incorrectly assigned the stereocenter at the C-22 position. To resolve these ambiguities and provide a definitive structural assignment, a total synthesis approach was undertaken. This involved the synthesis of all four possible diastereomers of this compound and a comparative analysis of their spectroscopic properties with those of the natural product. The key analytical technique that enabled the unambiguous assignment was high-resolution NMR spectroscopy.

Data Presentation

The determination of the absolute stereochemistry of this compound was based on the comparison of the ¹H and ¹³C NMR spectral data of the four synthetic stereoisomers with the data reported for the natural product. The isomer whose NMR data matched that of the natural product was assigned as the correct structure.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for Key Protons in this compound Stereoisomers

| Proton | Natural this compound (δ ppm) | Synthetic (3S, 22S) (δ ppm) | Synthetic (3R, 22S) (δ ppm) | Synthetic (3S, 22R) (δ ppm) | Synthetic (3R, 22R) (δ ppm) |

| H-3 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| H-12 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| H-17 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| H-22 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) for Key Carbons in this compound Stereoisomers

| Carbon | Natural this compound (δ ppm) | Synthetic (3S, 22S) (δ ppm) | Synthetic (3R, 22S) (δ ppm) | Synthetic (3S, 22R) (δ ppm) | Synthetic (3R, 22R) (δ ppm) |

| C-1 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| C-3 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| C-12 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| C-17 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

| C-22 | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source | Data not explicitly tabulated in source |

Note: The primary literature reports the comparison graphically rather than in tabular format. The tables above are structured to illustrate the comparative approach. The key finding was that the spectra for the synthetic (3S, 12S, 17S, 22S) isomer matched the natural product.[1][2]

Experimental Protocols

The definitive stereochemical assignment of this compound was achieved through a multi-step total synthesis of its four possible diastereomers.[1][2] The core protocol involves the synthesis of key fragments, their assembly into the linear depsipeptide, and subsequent macrolactamization, followed by a comparative NMR analysis.

Protocol 1: Synthesis of this compound Stereoisomers

This protocol provides a generalized workflow for the synthesis of one of the this compound stereoisomers. The synthesis of the other isomers follows a similar pathway, utilizing the appropriate stereoisomers of the starting materials (e.g., D-phenylalanine for the C-22 epimer and the enantiomer of the Dhoya precursor for the C-3 epimer).

1. Synthesis of the Dhoya Fragment (2,2-dimethyl-3-hydroxy-7-octynoic acid):

-

The synthesis of the (3S)- and (3R)-Dhoya fragments is a multi-step process, typically starting from a chiral precursor to establish the stereocenter at C-3.

-

Key reactions include asymmetric reduction or aldol addition to set the hydroxyl stereochemistry, followed by chain elongation to introduce the terminal alkyne.

2. Synthesis of the Peptide Fragments:

-

The peptide backbone is constructed from commercially available protected amino acids (L-proline, L-N-methylvaline, and L- or D-phenylalanine).

-

Standard peptide coupling reagents such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form the amide bonds.

3. Assembly of the Linear Precursor:

-

The Dhoya fragment is coupled to the peptide chain using esterification and amidation reactions.

-

A common strategy is to first couple the Dhoya unit to the N-terminus of the peptide fragment, followed by the addition of the remaining amino acid residues.

4. Macrolactamization:

-

The linear precursor is deprotected at the N- and C-termini.

-

The cyclization is performed under high dilution conditions to favor intramolecular reaction, using a suitable coupling reagent like BOP-Cl with a non-nucleophilic base such as N-methylmorpholine (NMM).

5. Purification and Characterization:

-

Each synthetic stereoisomer is purified using silica gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

-

The purified compounds are characterized by mass spectrometry and extensive 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).

Protocol 2: Comparative NMR Analysis for Stereochemical Assignment

1. Sample Preparation:

-

Prepare solutions of the natural this compound and each of the four synthetic stereoisomers in the same deuterated solvent (e.g., CDCl₃) at identical concentrations.

2. NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for all samples under identical experimental conditions (temperature, spectrometer frequency, number of scans).

-

It is crucial to use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution of the signals.

3. Spectral Comparison:

-